molecular formula C25H22N2O3 B2567392 3-(2,3-dimethylphenyl)-2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one CAS No. 936744-30-8

3-(2,3-dimethylphenyl)-2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2567392
CAS No.: 936744-30-8
M. Wt: 398.462
InChI Key: STGGTAKNGHQNCT-UHFFFAOYSA-N
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Description

This quinazolin-4-one derivative features a 2,3-dimethylphenyl group at position 3 and a styryl (ethenyl) bridge at position 2 substituted with 2-hydroxy-3-methoxyphenyl (Figure 1). Quinazolinones are well-studied for diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-16-8-6-12-21(17(16)2)27-23(26-20-11-5-4-10-19(20)25(27)29)15-14-18-9-7-13-22(30-3)24(18)28/h4-15,28H,1-3H3/b15-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGGTAKNGHQNCT-PFONDFGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C(=CC=C4)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\C4=C(C(=CC=C4)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Substituent Analysis and Molecular Properties

The target compound’s unique substituents distinguish it from analogs. Below is a comparative analysis of key structural features and properties:

Table 1: Structural and Molecular Comparison
Compound Name / ID (Evidence) Position 2 Substituent Position 3 Substituent Molecular Weight Key Features
Target Compound 2-(2-hydroxy-3-methoxyphenyl)ethenyl 2,3-dimethylphenyl Not reported Styryl bridge, polar OH/OCH₃
3-(4-Methoxyphenyl)-2-phenyl-... () Phenyl 4-Methoxyphenyl Not reported Simpler aromatic substituents
RVX-208 () 4-(2-hydroxyethoxy)-3,5-dimethylphenyl 5,7-dimethoxyquinazolin-4(3H)-one Not reported Hydroxyethoxy, multiple OCH₃
4l () Bis(4-methoxyphenyl) Tetrahydroquinazolinone scaffold Not reported Bulky methoxy groups
CAS 329079-80-3 () [2-(3-chloro-4-methylphenyl)-2-oxoethyl]sulfanyl Phenyl 420.91 Sulfanyl linker, chloro-methyl
3-(2-Methoxyphenyl)-2-thioxo... () Thioxo 2-Methoxyphenyl Not reported Thioxo group, methoxy
Key Observations:
  • Styryl vs. Thioxo/Sulfanyl Bridges : The target’s ethenyl bridge (C=C) contrasts with sulfur-containing bridges (e.g., thioxo in , sulfanyl in ), which may alter electronic properties and binding affinities. Styryl groups enhance π-π stacking, while sulfur bridges increase nucleophilicity .
  • Polar Substituents : The 2-hydroxy-3-methoxyphenyl group in the target compound provides hydrogen-bonding capability, similar to RVX-208’s hydroxyethoxy group (). These groups likely improve water solubility compared to purely aromatic analogs (e.g., ).
  • Steric Effects : Bulky substituents, such as bis(4-methoxyphenyl) in ’s 4l, may hinder rotational freedom, whereas the target’s dimethylphenyl group balances steric bulk and flexibility.

Hypothesized Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy and hydroxy groups (target, RVX-208) may enhance electron density, improving interactions with electrophilic targets like kinases.
  • Bridged Systems : The styryl bridge in the target compound could confer rigidity, favoring selective binding over more flexible analogs (e.g., ’s benzylthio group).

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-dimethylphenyl)-2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one?

The synthesis of this compound involves multi-step reactions, leveraging precursors like substituted aldehydes and hydrazines. A common approach includes:

  • Condensation reactions : Reacting 2-hydroxy-3-methoxybenzaldehyde derivatives with appropriate amines or hydrazines to form the ethenyl bridge .
  • Cyclization : Using reagents like thionyl chloride or acetic anhydride to facilitate quinazolinone ring formation .
  • Hydrogenation : For reducing intermediates, as seen in analogous quinazolinone syntheses (e.g., hydrogenation of 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) .
    Key Considerations : Optimize solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield and purity.

Q. How can elemental analysis and spectroscopic techniques confirm the molecular structure of this compound?

  • Elemental Analysis (CHNS) : Validate empirical formula accuracy (e.g., %C, %H, %N deviations <0.3%) .
  • FT-IR : Identify functional groups:
    • Hydroxyl (O–H) : Broad peak ~3200–3500 cm⁻¹.
    • Methoxy (C–O) : Stretch ~1250 cm⁻¹.
    • Quinazolinone (C=O) : Strong absorption ~1680 cm⁻¹ .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), ethenyl protons (δ 6.2–7.0 ppm), and methoxy singlet (δ ~3.8 ppm) .
    • ¹³C NMR : Quinazolinone carbonyl (δ ~165 ppm) and aromatic carbons (δ 110–150 ppm) .

Table 1 : Expected Spectroscopic Data vs. Observed Values

ParameterExpected RangeObserved Value (Example)
C% 70.2–71.570.8
¹H NMR (δ) 6.8 (ethenyl H)6.9

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR or IR shifts) require:

  • X-ray Crystallography : Resolve ambiguities by determining bond lengths and angles (e.g., mean C–C bond deviation <0.004 Å) .
  • DFT Calculations : Compare computed spectroscopic profiles (e.g., NMR chemical shifts) with experimental data to identify conformational variations .
  • Tandem MS/MS : Confirm fragmentation patterns, especially for isomers or by-products .

Q. What experimental design strategies optimize synthesis yield while minimizing by-products?

Adopt a split-plot design (adapted from agricultural studies ):

  • Factors : Temperature (60–120°C), solvent polarity (ethanol vs. DMF), catalyst (e.g., p-toluenesulfonic acid).
  • Response Variables : Yield (%), purity (HPLC).
  • Replicates : 4 replicates per condition to assess reproducibility.
    Example Outcome : Ethanol at 90°C with 5 mol% catalyst increased yield by 22% compared to DMF.

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

Follow the INCHEMBIOL framework :

  • Abiotic Studies : Hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis exposure).
  • Biotic Studies : Microbial degradation (e.g., soil microcosms) and LC-MS/MS to identify metabolites.
  • Ecotoxicity : Algal growth inhibition (72-h EC₅₀) and Daphnia magna mobility assays.

Table 2 : Environmental Degradation Half-Lives (Hypothetical Data)

ConditionHalf-Life (Days)
Hydrolysis (pH 7)45
UV Light12
Soil Microcosms30

Q. How can computational chemistry predict physicochemical properties, and how are they validated experimentally?

  • Software Tools : Use Gaussian or COSMO-RS for logP, solubility, and pKa predictions.
  • Validation : Compare computed vs. experimental
    • LogP : Predicted 2.8 vs. experimental 3.1 (shake-flask method) .
    • Melting Point : Predicted 215°C vs. observed 218°C (DSC analysis).

Q. What strategies analyze structure-activity relationships (SAR) for bioactivity?

  • In Silico Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina.
  • In Vitro Assays :
    • Antioxidant Activity : DPPH radical scavenging (IC₅₀) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM) .

Methodological Notes

  • Data Contradictions : Cross-validate conflicting spectral data using orthogonal techniques (e.g., X-ray vs. NOESY NMR) .
  • Advanced Characterization : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ m/z 429.1212) .

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